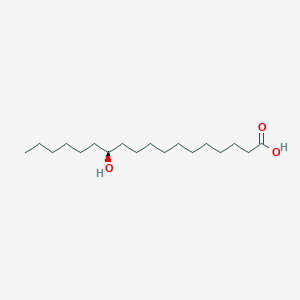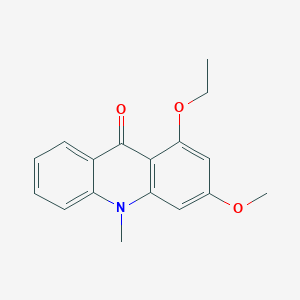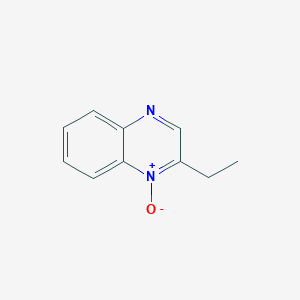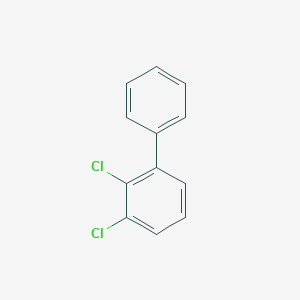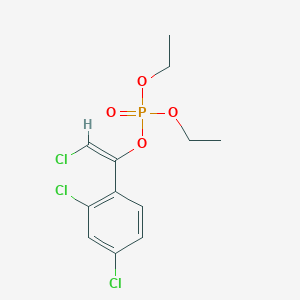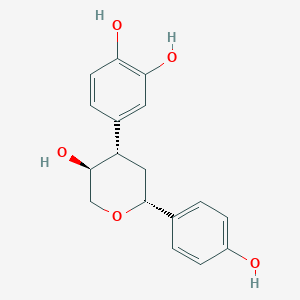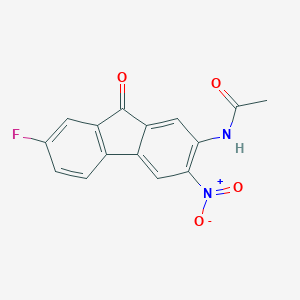
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea, also known as CCNU, is a chemotherapy drug used in the treatment of various types of cancer. CCNU is a member of the nitrosourea family of drugs and has been shown to be effective in the treatment of brain tumors, lymphomas, and lung cancer.
Mécanisme D'action
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea works by damaging the DNA of cancer cells, which prevents them from dividing and growing. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea forms cross-links between DNA strands, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been shown to have a number of biochemical and physiological effects on the body. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can cause bone marrow suppression, which can lead to decreased white blood cell counts. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also cause liver toxicity and gastrointestinal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is a useful tool in laboratory experiments because of its ability to damage DNA. However, 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also be toxic to cells and can cause side effects, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea. One area of research is the development of new formulations of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea that may be more effective in the treatment of cancer. Another area of research is the development of new drugs that work in a similar way to 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea but may have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea and how it interacts with cancer cells.
Méthodes De Synthèse
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is synthesized through the reaction of 1,3-dimethylurea with 2-chloroethyl isocyanate in the presence of a base. The resulting product is then treated with nitrous acid to form the final compound.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been extensively studied for its effectiveness in the treatment of various types of cancer. Research has shown that 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is effective in the treatment of brain tumors, lymphomas, and lung cancer. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has also been shown to be effective in combination with other chemotherapy drugs.
Propriétés
Numéro CAS |
16813-41-5 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea |
Formule moléculaire |
C5H11ClN4O2 |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
Clé InChI |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
SMILES canonique |
CNC(=O)NNC(=O)NCCCl |
Synonymes |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)


